molecular formula C8H19N B12662495 N-Isobutyl-sec-butylamine CAS No. 39190-88-0

N-Isobutyl-sec-butylamine

Cat. No.: B12662495
CAS No.: 39190-88-0
M. Wt: 129.24 g/mol
InChI Key: DVFVBAPHBZWJFX-UHFFFAOYSA-N
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Description

N-Isobutyl-sec-butylamine: is an organic compound with the molecular formula C₈H₁₉N and a molecular weight of 129.2432 g/mol . It is also known by other names such as 2-Butanamine, N-(2-methylpropyl)- and 1-Propanamine, 2-methyl, N-(1-methylpropyl) . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-sec-butylamine can be achieved through various methods. One common approach involves the reaction of 1,3-butadiene with a primary or secondary amine under hydroaminating conditions, followed by hydrogenation and transalkylation . Another method includes the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-sec-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce simpler amines or hydrocarbons .

Scientific Research Applications

N-Isobutyl-sec-butylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Isobutyl-sec-butylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Isobutyl-sec-butylamine can be compared with other similar compounds, such as:

    n-Butylamine: A primary amine with a straight-chain structure.

    sec-Butylamine: A secondary amine with a branched structure.

    tert-Butylamine: A tertiary amine with a highly branched structure.

    Isobutylamine: A primary amine with a branched structure.

Uniqueness: this compound is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This structure affects its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

39190-88-0

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N-(2-methylpropyl)butan-2-amine

InChI

InChI=1S/C8H19N/c1-5-8(4)9-6-7(2)3/h7-9H,5-6H2,1-4H3

InChI Key

DVFVBAPHBZWJFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C)C

Origin of Product

United States

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